molecular formula C14H21BN2O2 B6338212 2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester CAS No. 2096331-07-4

2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338212
CAS No.: 2096331-07-4
M. Wt: 260.14 g/mol
InChI Key: PSIMQBLCDVCQFD-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of both a boronic acid ester and a pyridine ring in its structure makes it a versatile intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester typically involves the following steps:

    Borylation of Pyridine Derivatives: The initial step involves the borylation of a pyridine derivative.

    Formation of Boronic Ester: The boronic acid formed in the previous step is then converted to its pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is unique due to the presence of the cyclopropylamino group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.

Properties

IUPAC Name

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-9-16-12(11)17-10-7-8-10/h5-6,9-10H,7-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIMQBLCDVCQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136912
Record name 2-Pyridinamine, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-07-4
Record name 2-Pyridinamine, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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